9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound features a unique structure that combines chromene and oxazine moieties, which may contribute to its distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenethylamine derivative with a chromene precursor, followed by cyclization in the presence of an acid catalyst to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound’s properties might be useful in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9,10-dihydro-9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-acridine: Known for its use in organic electronics as a hole transport layer.
9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene: Utilized in organic light-emitting diodes (OLEDs).
Uniqueness
9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one stands out due to its combined chromene and oxazine structure, which imparts unique chemical and physical properties
Biological Activity
9-Phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that allow for the introduction of various substituents. The general synthetic approach includes the use of phenethyl amine and appropriate aldehydes under mild conditions to yield the desired oxazine structure.
Structural Characteristics
The compound features a chromeno structure fused with an oxazine ring. Its molecular formula is C22H23N2O2 with a molecular weight of approximately 349.44 g/mol. The structural integrity and stereochemistry are crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models, which is vital for preventing cellular damage associated with various diseases.
Anticancer Properties
Preliminary investigations suggest that this compound has potential anticancer effects. In vitro studies have shown that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Results indicate that it exhibits activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Antioxidant Evaluation : A study assessed the antioxidant capacity using DPPH and ABTS assays, where the compound showed IC50 values comparable to standard antioxidants like ascorbic acid.
- Anticancer Mechanism : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation).
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) demonstrating effectiveness at low concentrations.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-phenyl-9-(2-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c27-24-20-11-12-23-21(25(20)28-16-22(24)19-9-5-2-6-10-19)15-26(17-29-23)14-13-18-7-3-1-4-8-18/h1-12,16H,13-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLWZTHEJADTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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